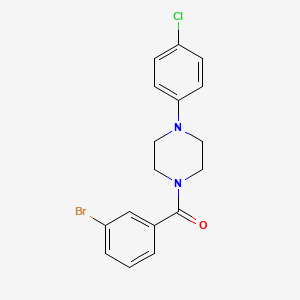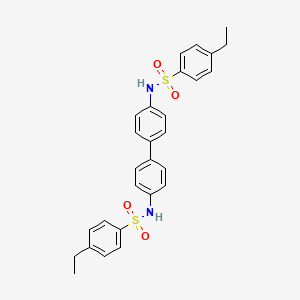![molecular formula C19H20N4O3 B3733568 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide](/img/structure/B3733568.png)
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has the potential to target specific cellular pathways and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide involves the inhibition of specific cellular pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins within cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide are still being studied. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in lab experiments is its specificity. It has been shown to target specific cellular pathways, making it a useful tool for studying these pathways. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide. One direction is the development of more potent and selective inhibitors of CK2 and the proteasome. Additionally, the potential use of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in combination with other chemotherapy drugs is an area of interest. Finally, the development of novel drug delivery systems could improve the efficacy and safety of 2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide in cancer treatment.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-16(19(26)20-9-13-8-18(25)22-11-21-13)23-10-15(12(2)24)14-6-4-5-7-17(14)23/h4-8,10-11,16H,3,9H2,1-2H3,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDLMPWARDDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=O)NC=N1)N2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylindol-1-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)
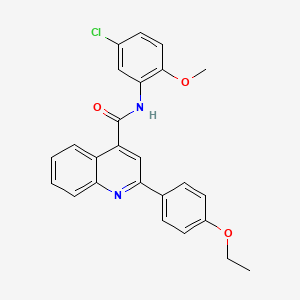
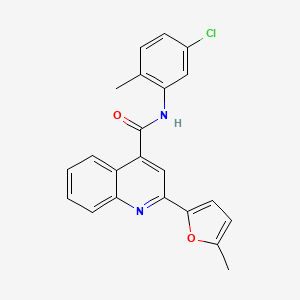
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733517.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)
![1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B3733527.png)

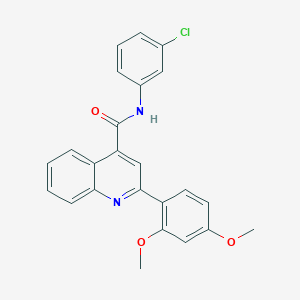
![1-isopropyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733550.png)
![3-isopropyl-1-methyl-5-[6-(trifluoromethyl)-3-pyridinyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733557.png)
![5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone trifluoroacetate](/img/structure/B3733564.png)
![6-(difluoromethyl)-2-[3-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733570.png)
